Home > Products > Screening Compounds P45489 > 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine - 1049338-84-2

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

Catalog Number: EVT-3538331
CAS Number: 1049338-84-2
Molecular Formula: C23H23ClN4O2
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is described in a study focusing on crystal structure determination and Hirshfeld surface analysis. [] The paper primarily focuses on the compound's structural characteristics, with no biological activity reported.

Compound Description: This paper investigates the crystal structure of the hydrochloride salt of the title compound. [] While the research focuses on structural analysis, the unprotonated form, 8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, exhibits potential biological activity, which is suggested by its comparison to a fluorinated analog with known activity.

Compound Description: This compound is identified as a histamine H3 receptor antagonist. [, , ] Multiple papers discuss its synthesis, characterization, and potential therapeutic applications in various pharmaceutical compositions.

Compound Description: This study investigates a series of compounds for their antimicrobial activity and potential interactions with the BAX protein. [] These compounds are based on N'-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their corresponding 1,3,4-oxadiazole derivatives.

Compound Description: This compound, GLPG1690, is a first-in-class autotaxin inhibitor currently under clinical evaluation for treating idiopathic pulmonary fibrosis. [] The research highlights its development, pharmacological profile, and therapeutic potential.

Compound Description: This paper describes the development of novel benzothiazole–piperazine hybrids designed as multifunctional ligands against Alzheimer's disease (AD). [] These compounds exhibit cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition-enhancing properties.

Compound Description: This compound, ASTX660, is a clinical candidate developed as an antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs). [] The research details its discovery through fragment screening, structure-based optimization, and promising preclinical profile.

Compound Description: This paper describes the discovery of GNE-3500, a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. [] The research emphasizes its development, structure-activity relationship studies, and potential as a treatment for inflammatory diseases.

Compound Description: This research focuses on the crystal structure determination of the title compound, 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. [] The study highlights the compound's structural characteristics, intermolecular interactions, and packing arrangement in the solid state.

Compound Description: This study focuses on the discovery and characterization of GDC-0941, a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase. [] The research emphasizes its development, biological activity, and potential as an anticancer therapeutic.

Compound Description: This research investigates the crystal structure of 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. [] The paper focuses on the compound's structural characteristics, including bond lengths, angles, and intermolecular interactions.

Compound Description: This study explores the synthesis and pharmacological evaluation of a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives. [] These compounds exhibit allosteric enhancer activity at the A1 adenosine receptor.

Compound Description: This compound, NVP-BGJ398, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. [] This research highlights its discovery through structure-based design and its potential as an anticancer agent.

Compound Description: This compound, SN79, is a sigma-2 receptor ligand that exhibits both cytotoxic and metabolically stimulative functions. [] This research investigates its structure-activity relationships, highlighting how structural modifications can influence its biological effects.

Compound Description: This paper details the synthesis of a Prottremin derivative, (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, as a potential therapeutic agent for Parkinson’s disease. []

Compound Description: This study investigates the crystal and molecular structure of 1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-1H-indole using both experimental (X-ray diffraction) and theoretical (density functional theory) methods. []

Compound Description: This paper reports the crystal structure of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one, elucidated using single-crystal X-ray diffraction. []

Compound Description: This study describes the synthesis, characterization, and preliminary antibacterial activity of a novel compound, 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. []

Compound Description: This research focuses on the synthesis, antibacterial activity, and molecular docking studies of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives. []

Compound Description: This research characterizes the pharmacological properties of S 18126, a potent, selective, and competitive antagonist at dopamine D4 receptors. [] The study highlights its high affinity for D4 receptors and compares its in vitro and in vivo profiles to other dopaminergic agents.

Compound Description: This research investigates the synthesis, crystal structure determination, and anti-ischemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. []

Compound Description: This study describes the discovery and characterization of CQ211, a highly potent and selective RIOK2 inhibitor with potential anticancer activity. [] The research emphasizes its development, selectivity profile, in vitro and in vivo efficacy, and structural analysis through X-ray crystallography.

Compound Description: This research focuses on synthesizing and evaluating the biological activity of a series of 3-(4-(Substituted)-piperazin-1-yl)cinnolines as potential antifungal agents. []

Compound Description: This paper reports the crystal structure of (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one, determined using single-crystal X-ray diffraction. []

Compound Description: This research details the discovery and characterization of AZD5305, a highly selective PARP1 inhibitor and PARP1-DNA trapper with potential applications in oncology. [] The study emphasizes its design rationale, structure-activity relationship studies, and in vivo efficacy in preclinical models of cancer.

Compound Description: This paper investigates the protective effects of 3-nitro-4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-benzoylguanidine tartrate (TG-6) on myocardial ischemia-reperfusion injury in rats. []

Compound Description: This study focuses on the synthesis and antibacterial activity of water-soluble fused heterocyclic compounds containing a piperazine group, specifically 3-(4-piperazin-1-yl-phenyl)-6-substituted-s-triazolo [3, 4-b] [, , ] thiadiazole hydrochlorides. []

Compound Description: This research details the synthesis, characterization, and crystal structure analysis of four novel methanone derivatives. [] The study focuses on their molecular and supramolecular structures, highlighting the role of intermolecular interactions in their solid-state packing.

Compound Description: This paper describes the preclinical characterization of WS-50030, a novel dopamine D2 receptor partial agonist/serotonin reuptake inhibitor. [] The research highlights its in vitro and in vivo pharmacological profile, demonstrating its potential as a treatment for schizophrenia, bipolar disorder, and major depressive disorder.

Compound Description: This paper describes the development of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain-penetrant inhibitor of phosphodiesterase 5 (PDE5). []

Compound Description: This study focuses on the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives as potential therapeutic agents for treating metabolic syndrome. []

Compound Description: This study examines the crystal structure of (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one, characterized using X-ray diffraction analysis. []

Compound Description: This research details the synthesis of a series of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters. []

Compound Description: This study describes the synthesis and evaluation of [O‐methyl‐11C]4‐[3‐[4‐(2‐methoxyphenyl)‐ piperazin‐1‐yl]propoxy]‐4‐aza‐tricyclo[5.2.1.02,6]dec‐8‐ene‐3,5‐dione as a potential 5-HT1A receptor agonist PET ligand. []

Compound Description: This research focuses on the synthesis and evaluation of 4(6)-{2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]-2-oxoethoxy}-aroylguanidine derivatives for their Na+/H+ exchanger-1 (NHE1)-inhibitory activity. []

Compound Description: This research focuses on the synthesis and structure-activity relationship analysis of 5-HT7 receptor antagonists, specifically piperazin-1-yl substituted unfused heterobiaryls, using 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine as the model ligand. []

Overview

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. The compound features a piperazine ring, a chlorobenzoyl group, and an ethoxyphenyl group linked to a pyridazine core. Its molecular formula is C23H23ClN4O2, with a molecular weight of 422.9 g/mol. This compound is primarily explored for its biological activities and therapeutic potential, particularly in the treatment of various diseases.

Source and Classification

The compound is classified under heterocyclic compounds, specifically pyridazine derivatives. It has been synthesized and characterized in various research studies, highlighting its relevance in pharmaceutical applications. The structural data and chemical properties of this compound can be found in databases such as PubChem and BenchChem, which provide detailed information on its synthesis and applications.

Synthesis Analysis

Methods

The synthesis of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine typically involves multi-step procedures. One common method includes:

  1. Preparation of Piperazine Derivative: The synthesis begins with the formation of a piperazine derivative through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
  2. Formation of Pyridazine Core: Subsequent steps involve the introduction of the pyridazine ring through cyclization reactions that may utilize acetic anhydride as a solvent.
  3. Final Coupling: The final step includes coupling the piperazine derivative with the chlorobenzoyl and ethoxyphenyl groups to yield the target compound .

Technical Details

The synthesis often requires precise reaction conditions to optimize yield and purity. Industrial production may utilize automated reactors and continuous flow systems to ensure consistency in large-scale synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine can be represented as follows:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Chlorobenzoyl Group: A benzene ring substituted with a chlorine atom attached to a carbonyl group.
  • Ethoxyphenyl Group: A phenyl ring with an ethoxy substituent.
Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group under basic conditions using reagents like sodium methoxide .

Technical Details

For successful reactions, specific reagents and conditions are required. For instance, oxidation reactions may necessitate acidic environments, while reduction processes often require anhydrous solvents to prevent side reactions.

Mechanism of Action

The mechanism of action for 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets within biological systems. Research indicates that this compound inhibits the growth of Mycobacterium tuberculosis by disrupting essential biochemical pathways necessary for bacterial survival .

Physical and Chemical Properties Analysis

Physical Properties

The compound typically exhibits characteristics such as:

  • Appearance: Solid form (specific color may vary based on purity).
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within standard ranges for similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents; specific solubility data should be referenced from experimental results.
  • Stability: Stability under various pH conditions; further studies may be needed to assess long-term stability.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are often employed to confirm these properties .

Applications

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine has significant potential in scientific research, particularly in medicinal chemistry. Its applications include:

  1. Antimicrobial Agents: Due to its inhibitory effects on bacterial growth, it is being explored as a potential treatment for infections caused by resistant strains.
  2. Pharmacological Studies: Investigated for its effects on various biological pathways, making it a candidate for further drug development.
  3. Research Tool: Used in studies examining the mechanisms of action of similar compounds or classes of drugs .

This compound represents a promising area of research within organic chemistry and pharmacology, with ongoing studies aimed at elucidating its full potential in therapeutic applications.

Properties

CAS Number

1049338-84-2

Product Name

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

IUPAC Name

(3-chlorophenyl)-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C23H23ClN4O2/c1-2-30-20-8-6-17(7-9-20)21-10-11-22(26-25-21)27-12-14-28(15-13-27)23(29)18-4-3-5-19(24)16-18/h3-11,16H,2,12-15H2,1H3

InChI Key

IFTPXINSLWNOLW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.